

# An In-Depth Technical Guide to the Spectroscopic Characterization of 1,6-Diacetoxyhexane

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## Compound of Interest

Compound Name: 1,6-Diacetoxyhexane

Cat. No.: B1581304

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## Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **1,6-diacetoxyhexane** (CAS: 6222-17-9), a versatile diester utilized as a chemical intermediate and polymer component.<sup>[1][2]</sup> As a self-validating system for structural elucidation and purity confirmation, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We delve into the causality behind experimental choices and provide field-proven insights into the interpretation of the resulting spectra. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of the molecular characteristics of this compound.

## Molecular Structure and Physicochemical Properties

**1,6-Diacetoxyhexane**, also known as hexane-1,6-diyl diacetate, is a symmetrical diester of 1,6-hexanediol with the molecular formula  $C_{10}H_{18}O_4$ .<sup>[1][2]</sup> Its linear aliphatic backbone and terminal acetate groups dictate its chemical reactivity and physical properties, such as its liquid state at room temperature and its utility as a precursor in organic synthesis.<sup>[1]</sup>

Table 1: Physicochemical Properties of **1,6-Diacetoxyhexane**

Property	Value	Source
CAS Number	6222-17-9	[3]
Molecular Formula	C <sub>10</sub> H <sub>18</sub> O <sub>4</sub>	[3]
Molecular Weight	202.25 g/mol	[3]
Appearance	Colorless to almost colorless clear liquid	[2][3]
Boiling Point	260 °C	[1]
Melting Point	9 °C	[1]

The symmetrical nature of the molecule is a key determinant of its spectroscopic signature, resulting in a simplified spectrum relative to its molecular weight.

Caption: Molecular structure of **1,6-diacetoxylhexane**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for identifying monomolecular organic compounds, providing detailed information about molecular structure and chemical environment.[4][5][6] For **1,6-diacetoxylhexane**, both <sup>1</sup>H and <sup>13</sup>C NMR are essential for complete structural verification.

### <sup>1</sup>H NMR Analysis

Proton NMR provides information on the number of distinct proton environments and their neighboring protons through chemical shift, integration, and signal splitting.

- **Sample Preparation:** Dissolve 5-10 mg of **1,6-diacetoxylhexane** in ~0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). The choice of CDCl<sub>3</sub> is predicated on its excellent solubilizing power for esters and its well-characterized residual solvent peak for calibration.
- **Instrument:** A 400 MHz (or higher) spectrometer is recommended for achieving baseline resolution of the methylene multiplets.
- **Acquisition:** Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, but typically 16 scans are sufficient.

- Processing: Process the Free Induction Decay (FID) with a standard exponential window function and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual  $\text{CHCl}_3$  peak at 7.26 ppm.

The  $^1\text{H}$  NMR spectrum of **1,6-diacetoxylhexane** in  $\text{CDCl}_3$  reveals four distinct signals, consistent with the molecule's symmetry.<sup>[1]</sup>

Table 2:  $^1\text{H}$  NMR Data for **1,6-Diacetoxylhexane** (400 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
4.06	Triplet (t)	4H	-O-CH <sub>2</sub> -CH <sub>2</sub> -
2.05	Singlet (s)	6H	CH <sub>3</sub> -C(=O)-
1.63	Quintet (p)	4H	-O-CH <sub>2</sub> -CH <sub>2</sub> -
1.38	Quintet (p)	4H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

- $\delta$  4.06 (t, 4H): These protons are on the carbons directly attached to the electronegative ester oxygens, causing them to be the most deshielded (downfield). The triplet splitting pattern arises from coupling to the two adjacent methylene protons.
- $\delta$  2.05 (s, 6H): The six protons of the two methyl groups are chemically equivalent and show no coupling, resulting in a sharp singlet. This is a characteristic signal for an acetate group.
- $\delta$  1.63 (p, 4H) &  $\delta$  1.38 (p, 4H): These signals correspond to the inner methylene groups of the hexane chain. Their overlapping multiplet structures (quintets) are due to coupling with adjacent methylene protons on both sides.

## $^{13}\text{C}$ NMR Analysis

Carbon NMR provides information on the number of non-equivalent carbon environments in the molecule.

- Sample Preparation: Use the same sample prepared for  $^1\text{H}$  NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of  $^{13}\text{C}$ .

- Instrument: A 100 MHz (or higher) spectrometer, corresponding to a 400 MHz proton frequency.
- Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A longer acquisition time and more scans (e.g., 1024) are required compared to  $^1\text{H}$  NMR.
- Processing: Process the FID similarly to the  $^1\text{H}$  spectrum. Calibrate the spectrum to the  $\text{CDCl}_3$  solvent peak at 77.16 ppm.[\[7\]](#)

Due to the molecule's symmetry, only four unique carbon signals are expected and observed.

Table 3:  $^{13}\text{C}$  NMR Data for **1,6-Diacetoxylhexane**

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
171.1	C=O	Typical chemical shift for an ester carbonyl carbon. <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
64.5	-O-CH <sub>2</sub> -	Carbon adjacent to the ester oxygen, shifted downfield. <a href="#">[7]</a>
28.5	-O-CH <sub>2</sub> -CH <sub>2</sub> -	Aliphatic carbon, less deshielded than the carbon at 64.5 ppm.
25.6	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -	The most upfield aliphatic carbon, furthest from the electronegative oxygen atoms.
21.0	CH <sub>3</sub> -C(=O)-	Acetate methyl carbon, characteristic chemical shift.

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups, which vibrate at characteristic frequencies upon absorbing infrared radiation.  
[\[10\]](#)

## Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** As **1,6-diacetoxyhexane** is a liquid, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- **Instrument:** A Fourier-Transform Infrared (FTIR) spectrometer.
- **Acquisition:** Record the spectrum, typically from 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the clean salt plates should be recorded first and automatically subtracted from the sample spectrum.

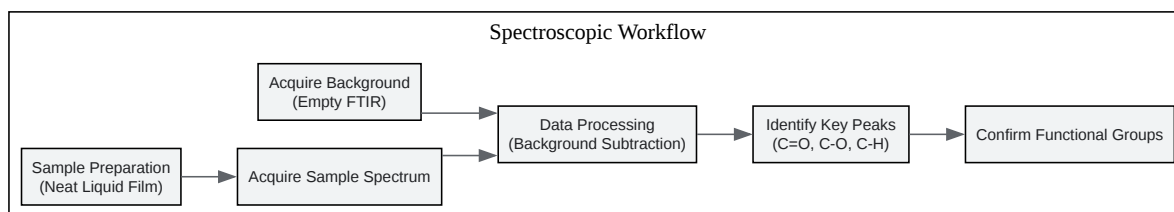
## Data and Interpretation

The IR spectrum of **1,6-diacetoxyhexane** is dominated by absorptions characteristic of an aliphatic ester.

Table 4: Key IR Absorptions for **1,6-Diacetoxyhexane**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
2950-2850	Medium-Strong	C-H ( $\text{sp}^3$ ) stretch
1750-1735	Strong, Sharp	C=O (ester) stretch[1][11]
1300-1000	Strong	C-O (ester) stretch[1][11]

- **C=O Stretch (1750-1735  $\text{cm}^{-1}$ ):** This is the most prominent and diagnostic peak in the spectrum.[12] Its strong intensity and characteristic position are definitive proof of the ester functional group.[1][11][13]
- **C-O Stretch (1300-1000  $\text{cm}^{-1}$ ):** Esters typically show two C-O stretching bands.[11][13] These strong absorptions further confirm the ester functionality.
- **C-H Stretch (2950-2850  $\text{cm}^{-1}$ ):** These peaks confirm the presence of the aliphatic hexane backbone and methyl groups.
- **Absence of O-H Band:** Critically, the absence of a broad absorption band in the 3600-3200  $\text{cm}^{-1}$  region confirms the purity of the sample and the complete esterification of the precursor 1,6-hexanediol.[1]



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Caption: General workflow for FTIR analysis.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

### Experimental Protocol: Electron Impact (EI) MS

- **Sample Introduction:** Inject a dilute solution of **1,6-diacetoxyhexane** (e.g., in methanol or hexane) into the mass spectrometer, often via a Gas Chromatography (GC) inlet which ensures the analysis of a pure compound.
- **Ionization:** Utilize Electron Impact (EI) ionization at a standard energy of 70 eV. EI is a robust method for inducing fragmentation in aliphatic esters.<sup>[14]</sup>
- **Analysis:** Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

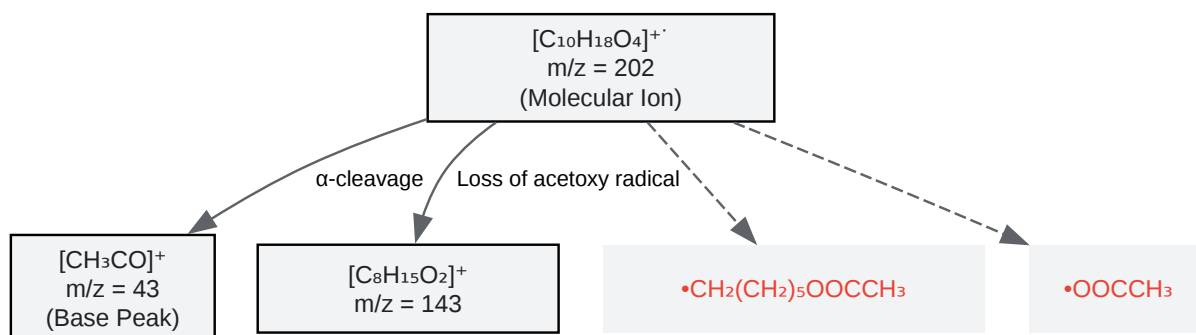
### Fragmentation Analysis

The fragmentation of **1,6-diacetoxyhexane** follows predictable pathways for aliphatic esters.<sup>[1]</sup> The molecular ion ( $M^+$ ) is often weak or absent due to the energetic instability of the ionized ester.<sup>[15][16]</sup>

Table 5: Major Fragments in the EI Mass Spectrum of **1,6-Diacetoxyhexane**

m/z	Proposed Fragment	Fragmentation Pathway
202	$[\text{C}_{10}\text{H}_{18}\text{O}_4]^+$	Molecular Ion ( $\text{M}^+$ ) (Low intensity)
143	$[\text{M} - \text{CH}_3\text{COO}]^+$	Loss of an acetoxy radical
101	$[\text{CH}_2(\text{CH}_2)_4\text{OOCCH}_3]^+$	Cleavage of the hexane chain
43	$[\text{CH}_3\text{CO}]^+$	$\alpha$ -cleavage, formation of the acylium ion (Base Peak)[1]

- m/z 43 (Base Peak): The most stable and abundant fragment is the acylium ion ( $[\text{CH}_3\text{CO}]^+$ ). Its formation via alpha-cleavage at the carbonyl carbon is a highly favored pathway for acetate esters and serves as a definitive marker.[1]
- Molecular Ion (m/z 202): The low intensity of the molecular ion peak is characteristic of linear aliphatic esters, which readily fragment upon ionization.[1][15]



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Caption: Key fragmentation pathways of **1,6-diacetoxylhexane** in EI-MS.

## Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For **1,6-diacetoxylhexane**:

- MS suggests a molecular weight of 202 and the presence of acetate groups (m/z 43).

- IR confirms the ester functional group (C=O at  $\sim 1740\text{ cm}^{-1}$ ) and the aliphatic nature (C-H at  $\sim 2900\text{ cm}^{-1}$ ), while confirming the absence of hydroxyl impurities.
- $^{13}\text{C}$  NMR identifies five unique carbon environments, including the ester carbonyl ( $\sim 171\text{ ppm}$ ) and the carbons of the hexane chain.
- $^1\text{H}$  NMR provides the final, unambiguous structural proof, showing the precise connectivity and symmetry of the molecule through the characteristic signals for the acetate methyls and the four distinct methylene groups of the hexane backbone.

Together, these techniques form a self-validating protocol that confirms the identity, structure, and purity of **1,6-diacetoxyhexane** with a high degree of confidence.

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